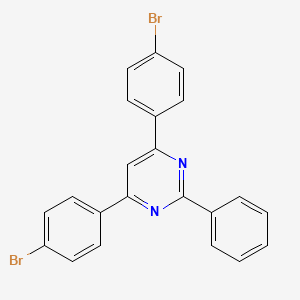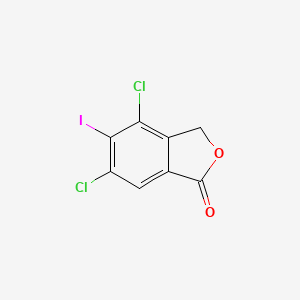
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a phenylpyridazine moiety
準備方法
The synthesis of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyridazine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.
Morpholine Substitution: The final step involves the substitution of the morpholine ring onto the ethyl chain through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenylpyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine can be compared with similar compounds such as:
N-(2-morpholin-4-ylethyl)-4-nitrobenzenesulfonamide: This compound also contains a morpholine ring and a nitro group but differs in its core structure.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a triazine core and is used as a herbicide.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is a quinazoline derivative with potential pharmacological applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
特性
分子式 |
C16H19N5O3 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C16H19N5O3/c22-21(23)15-12-14(13-4-2-1-3-5-13)18-19-16(15)17-6-7-20-8-10-24-11-9-20/h1-5,12H,6-11H2,(H,17,19) |
InChIキー |
LZQUWRDUPJMSKF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=NN=C(C=C2[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)







![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)

![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
